Cis(Z) Isomer Exhibits 2-Fold Greater Milligram Potency Than Racemic Clopenthixol
In a 4-week double-blind clinical trial comparing cis(Z)-clopenthixol (zuclopenthixol) with racemic clopenthixol in 20 patients with acute psychoses and exacerbations of chronic schizophrenia, the cis(Z)-isomer demonstrated twice the antipsychotic activity on a milligram-per-milligram basis while achieving equivalent therapeutic effect [1]. The racemic mixture is half as active as the pure cis isomer, requiring approximately double the dose to achieve comparable efficacy [2].
| Evidence Dimension | Antipsychotic potency (mg-equivalent basis) |
|---|---|
| Target Compound Data | Racemic clopenthixol: 100% reference potency; requires 2× dose vs cis(Z) isomer |
| Comparator Or Baseline | Cis(Z)-clopenthixol (zuclopenthixol): twice as active as clopenthixol on mg/mg basis |
| Quantified Difference | 2-fold (cis(Z)-clopenthixol is twice as potent as racemic clopenthixol; clopenthixol is half as active) |
| Conditions | 4-week double-blind trial; 20 patients with acute psychoses and exacerbations of chronic psychoses, mainly schizophrenics; BPRS rating scale |
Why This Matters
Procurement decisions must account for a 2-fold potency difference when substituting between racemic clopenthixol and the cis-isomer to maintain dose-equivalent experimental conditions.
- [1] Gravem A, Engstrand E, Guleng RJ. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation. Acta Psychiatr Scand Suppl. 1981;294:5-12. View Source
- [2] ChemicalBook. Clopenthixol (CAS 982-24-1) Database Entry. View Source
